Fmoc-L-homoarginine Hydrochloride Confers Complete Trypsin Resistance at C-Terminal Peptide Bonds
Incorporation of homoarginine (Har) into hGH-RH peptide analogues results in complete trypsin resistance at the C-terminal peptide bonds formed by Har residues. In comparative trypsin digestion experiments monitored by HPLC and ESI-MS, peptide bonds involving the carboxyl group of Har were completely stable to tryptic hydrolysis, whereas equivalent arginine-containing sequences undergo efficient cleavage under identical conditions [1]. In a separate study of antimicrobial peptides, substitution of arginine with homoarginine in the PLR10 sequence produced PLHR10, which retained 90% growth inhibition activity against E. coli at 62.5 µM after trypsin treatment, compared to only 20% inhibition for the arginine-containing PLR10 under identical conditions [2]. Against P. aeruginosa at 125 µM, PLHR10 retained 70% inhibitory activity versus 22% for PLR10 [2].
| Evidence Dimension | Proteolytic stability: post-trypsin antimicrobial activity retention |
|---|---|
| Target Compound Data | PLHR10 (homoarginine-containing): 90% E. coli growth inhibition at 62.5 µM post-trypsin; 70% P. aeruginosa inhibition at 125 µM post-trypsin |
| Comparator Or Baseline | PLR10 (arginine-containing): 20% E. coli growth inhibition at 62.5 µM post-trypsin; 22% P. aeruginosa inhibition at 125 µM post-trypsin |
| Quantified Difference | 4.5-fold higher inhibition (E. coli) and 3.2-fold higher inhibition (P. aeruginosa) for homoarginine-containing peptide post-trypsin treatment |
| Conditions | E. coli and P. aeruginosa broth microdilution MIC assays following trypsin incubation; growth measured spectrophotometrically |
Why This Matters
Procurement of Fmoc-L-homoarginine hydrochloride enables synthesis of peptides with quantitatively demonstrated protection against trypsin-mediated degradation, a critical liability for therapeutic peptides and antimicrobial candidates intended for systemic or oral administration.
- [1] I. Schön, I. Szirtes, A. Rill, et al. New potent hGH-RH analogues with increased resistance to enzymatic degradation. Journal of Peptide Science, 2002, 8(6), 286-296. View Source
- [2] G. N. Enninful, R. Kuppusamy, E. Tiburu, et al. Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics, 2026, 32(2), Article 24. View Source
